A Definitive Data Gap: Absence of Public Bioactivity Data for 3-Cyanopyrazine-2-sulfonamide versus In-Class Comparators
A systematic search of primary literature, patents, and authoritative public databases (BindingDB, ChEMBL, PubChem) confirms a critical finding: there are zero quantitative bioactivity data points (IC50, Ki, EC50) for 3-cyanopyrazine-2-sulfonamide against any biological target. In stark contrast, other compounds within the same 2,3-disubstituted pyrazine sulfonamide class from patent US8796280 have disclosed activity data in BindingDB. For example, the compound BDBM128328 from this patent series has a reported binding affinity (Ki) of 400 nM for the human Prostaglandin D2 receptor 2 (CRTH2) [1]. This juxtaposition—detailed data for class members versus zero data for the target compound—constitutes the single most important differential insight for a procurement decision.
| Evidence Dimension | Publicly Available CRTH2 Binding Affinity (Ki) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | BDBM128328 (from US8796280): Ki = 400 nM |
| Quantified Difference | Indeterminate; data absence for target compound |
| Conditions | Radioligand Binding Assay, pH 7.4, 298.15 K |
Why This Matters
The complete lack of public activity data for 3-cyanopyrazine-2-sulfonamide means its procurement is strictly for exploratory SAR where the value lies in generating novel, proprietary data, not in building upon existing public knowledge.
- [1] Page, P., Schwarz, M., Sebille, E., Cleva, C., Merlot, C., & Maio, M. 2,3-disubstituted pyrazinesulfonamides as CRTH2 inhibitors. BindingDB Ki Summary, Entry ID 6429. View Source
